molecular formula C14H14FNO B3173272 2-(4-Ethylphenoxy)-5-fluoroaniline CAS No. 946775-12-8

2-(4-Ethylphenoxy)-5-fluoroaniline

Cat. No. B3173272
CAS RN: 946775-12-8
M. Wt: 231.26 g/mol
InChI Key: YQRALNBUTXLILX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, new 2-((4 ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used for coating a core/shell nanostructure . Their chemical structures were elucidated by NMR, IR and elemental analysis .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the structure of “2-(4-Ethylphenoxy)acetic acid” has been studied . The InChI key for this compound is WVELHLIHMYYZAT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, new acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were tested against various bacterial and fungal strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the properties and characteristics of amine and ester formulations of 2,4-D have been studied .

Mechanism of Action

The mechanism of action of related compounds has been investigated. For example, the mechanism of action between L4 and NNM and tobacco mosaic virus capsid protein (TMV-CP) was preliminarily investigated .

Safety and Hazards

The safety and hazards of related compounds have been reported. For example, the safety data sheet for “Phenylboronic acid” provides information on its hazards, including acute toxicity and oral hazard .

Future Directions

The future directions for the study of related compounds have been suggested. For example, the use of new solvent-impregnated resins (SIRs) for anti-pathogenic surface coating has been proposed . These SIRs were prepared by treatment of styrene–divinylbenzene copolymer with mixtures of the promising polydentante extractant (2-diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide and an ionic liquid .

properties

IUPAC Name

2-(4-ethylphenoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRALNBUTXLILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenoxy)-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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